

Application Notes and Protocols for Studying HIV-1 Entry Inhibition with UCB35625

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Compound of Interest

Compound Name: *Hydro-UCB35625*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UCB35625, a potent antagonist of the chemokine receptors CCR1 and CCR3, to study and inhibit Human Immunodeficiency Virus type 1 (HIV-1) entry. UCB35625 has been identified as an effective inhibitor of HIV-1 entry mediated by the CCR3 coreceptor.^[1] This document outlines the mechanism of action of UCB35625, provides detailed protocols for key experimental assays, and presents relevant quantitative data to facilitate its application in HIV-1 research and drug development.

Mechanism of Action

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (Env) to the CD4 receptor on the target cell surface. This binding triggers conformational changes in Env, exposing a binding site for a coreceptor, which is typically one of the chemokine receptors, CCR5 or CXCR4. However, some HIV-1 strains, particularly primary isolates, can utilize alternative coreceptors such as CCR3 for entry.^[1]

UCB35625 is a small molecule that functions as a non-competitive antagonist of CCR1 and CCR3.^{[1][2]} In the context of HIV-1, UCB35625 specifically targets the CCR3 coreceptor. By binding to CCR3, UCB35625 is thought to induce a conformational change in the receptor that prevents the HIV-1 gp120 protein from effectively engaging with it, thereby blocking the fusion of the viral and cellular membranes and subsequent viral entry.^[1] This inhibitory action occurs

at nanomolar concentrations, making UCB35625 a valuable tool for investigating the role of CCR3 in HIV-1 infection and for the development of novel entry inhibitors.

Quantitative Data for UCB35625

The following table summarizes the inhibitory concentrations (IC₅₀) of UCB35625 in various functional assays. This data provides a reference for the potency of UCB35625 in different experimental settings.

Assay Type	Target	Ligand/Viruses	Cell Line	IC ₅₀ (nM)	Reference
HIV-1 Entry Inhibition	CCR3	HIV-1 primary isolate 89.6	NP-2 (glial cells expressing CD4 and CCR3)	57	[1] [3]
Chemotaxis Inhibition	CCR1	MIP-1 α	CCR1-transfected cells	9.6	[1]
Chemotaxis Inhibition	CCR3	Eotaxin	CCR3-transfected cells	93.7	[1]
Receptor Internalization Inhibition	CCR1	MIP-1 α	Purified PMNL	19.8	[3]
Receptor Internalization Inhibition	CCR3	Eotaxin	Purified PMNL	410	[3]

Experimental Protocols

Detailed protocols for two key experiments to assess the HIV-1 entry inhibitory activity of UCB35625 are provided below: a pseudovirus neutralization assay and a cell-cell fusion assay.

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of UCB35625 to inhibit infection by HIV-1 pseudoviruses expressing an Env protein that utilizes the CCR3 coreceptor. The readout is typically the activity of a reporter gene (e.g., luciferase) incorporated into the pseudovirus genome.

Materials:

- HEK293T cells
- HIV-1 Env expression plasmid (for a CCR3-tropic strain, e.g., from isolate 89.6)
- HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-)
- Transfection reagent (e.g., FuGENE 6 or Polyethylenimine)
- Target cells expressing CD4 and CCR3 (e.g., NP-2/CD4/CCR3 or engineered TZM-bl cells)
- UCB35625 (dissolved in DMSO)
- Culture medium (DMEM with 10% FBS, penicillin/streptomycin)
- Luciferase assay reagent
- 96-well culture plates (white, clear bottom for cell culture; opaque for luciferase reading)
- Luminometer

Protocol:

- Pseudovirus Production:
 - One day before transfection, seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection.
 - Co-transfect the HEK293T cells with the HIV-1 Env expression plasmid and the HIV-1 backbone plasmid at a 1:3 ratio, respectively, using a suitable transfection reagent according to the manufacturer's instructions.

- 48 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.
- Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
- Filter the supernatant through a 0.45 µm filter.
- (Optional) Aliquot and store the pseudovirus stocks at -80°C. Determine the viral titer (e.g., by measuring p24 antigen concentration or by titrating on target cells).
- Neutralization Assay:
 - Seed target cells (e.g., NP-2/CD4/CCR3) in a 96-well white, clear-bottom plate at a density of 1×10^4 cells per well and incubate overnight.
 - Prepare serial dilutions of UCB35625 in culture medium. The final DMSO concentration should be kept below 0.5%.
 - In a separate 96-well plate, mix 50 µL of the diluted UCB35625 with 50 µL of pseudovirus suspension (diluted to a concentration that yields a strong luciferase signal, typically 100,000 to 200,000 relative light units [RLU]).
 - Include control wells:
 - Virus control (pseudovirus + medium, no inhibitor)
 - Cell control (medium only, no virus or inhibitor)
 - Incubate the virus-inhibitor mixture for 1 hour at 37°C.
 - Remove the medium from the target cells and add 100 µL of the virus-inhibitor mixture to each well.
 - Incubate the plates for 48 hours at 37°C.
 - After incubation, remove the supernatant and lyse the cells using 50 µL of luciferase lysis buffer.

- Add 50 µL of luciferase substrate to each well and immediately measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of inhibition for each UCB35625 concentration using the following formula: $\% \text{ Inhibition} = 100 * [1 - (\text{RLU_inhibitor} - \text{RLU_cell_control}) / (\text{RLU_virus_control} - \text{RLU_cell_control})]$
 - Plot the percentage of inhibition against the log of the UCB35625 concentration and determine the IC50 value using non-linear regression analysis.

Cell-Cell Fusion Assay

This assay measures the ability of UCB35625 to block the fusion of cells expressing the HIV-1 Env protein with target cells expressing CD4 and CCR3. Fusion events are detected by the activation of a reporter gene in the target cells.

Materials:

- Effector cells: A cell line that can be transfected to express a CCR3-tropic HIV-1 Env protein and Tat (e.g., HEK293T or HeLa cells).
- Target cells: A cell line expressing CD4 and CCR3, and containing a Tat-inducible reporter gene (e.g., luciferase or β -galactosidase) under the control of the HIV-1 LTR promoter (e.g., TZM-bl cells).
- HIV-1 Env expression plasmid (CCR3-tropic)
- HIV-1 Tat expression plasmid
- Transfection reagent
- UCB35625 (dissolved in DMSO)
- Culture medium (DMEM with 10% FBS, penicillin/streptomycin)
- Reporter gene assay reagent (e.g., luciferase or β -galactosidase substrate)

- 96-well culture plates

Protocol:

- Preparation of Effector Cells:
 - One day before the assay, transfect the effector cells (e.g., HEK293T) with the HIV-1 Env and Tat expression plasmids using a suitable transfection reagent.
- Fusion Assay:
 - On the day of the assay, seed the target cells (e.g., TZM-bl) in a 96-well plate at a density of 2×10^4 cells per well.
 - Prepare serial dilutions of UCB35625 in culture medium.
 - Add the diluted UCB35625 to the wells containing the target cells.
 - Detach the transfected effector cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based).
 - Add the effector cells to the wells containing the target cells and UCB35625 at a 1:1 ratio.
 - Include control wells:
 - Maximum fusion (effector cells + target cells, no inhibitor)
 - Background control (mock-transfected effector cells + target cells)
 - Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.
 - After incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of fusion inhibition for each UCB35625 concentration using the following formula: $\% \text{ Inhibition} = 100 * [1 - (\text{Signal_inhibitor} - \text{Signal_background}) /$

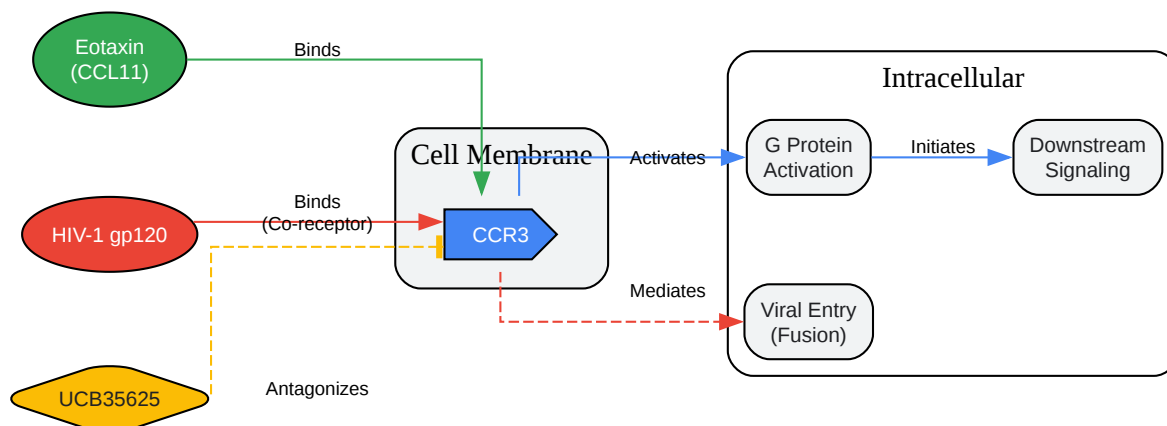
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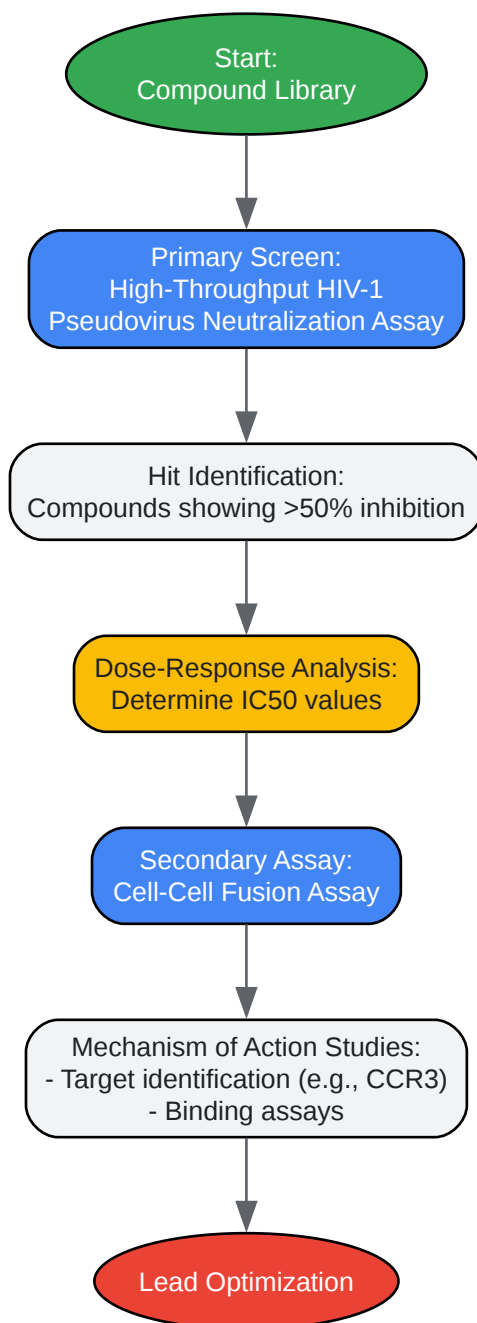
- Determine the IC50 value by plotting the percentage of inhibition against the log of the UCB35625 concentration and performing non-linear regression analysis.

Visualizations

CCR3 Signaling Pathway and HIV-1 Entry

The following diagram illustrates the signaling pathway of the CCR3 receptor upon binding its natural ligand (e.g., eotaxin) and how HIV-1 utilizes this receptor for entry. UCB35625 acts by antagonizing the receptor, thereby blocking both the natural signaling and viral entry.





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